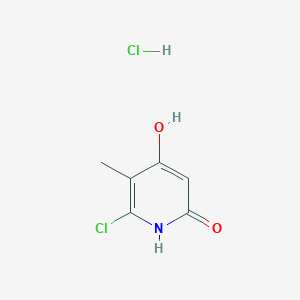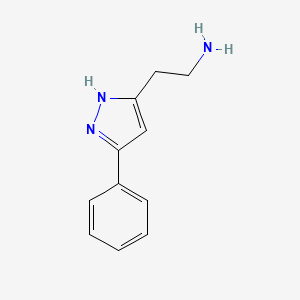
2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine
Overview
Description
2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine, also known as PEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEA is a member of the pyrazole family of compounds and has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Scientific Research Applications
1. Polymer Modification and Medical Applications
2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine and its derivatives have been utilized in the modification of polymers. For instance, radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified with various amines, including 2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine derivatives. These modifications increased the swelling degree of the polymers and improved their thermal stability. The modified polymers exhibited promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
2. Chemistry and Pharmaceutical Research
Pyrazole derivatives, including those related to 2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine, have been synthesized and studied for their potential in chemistry and pharmaceutical research. For example, compounds synthesized from these derivatives exhibited cytotoxicity against various cancer cell lines, indicating potential as anticancer agents (Alam et al., 2018). Additionally, these compounds' structural and reductive cyclization processes have been explored through XRD and DFT studies (Szlachcic et al., 2020).
3. Catalysis and Polymerization
Derivatives of 2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine have been used in catalysis and polymerization processes. For example, zinc(II) carboxylate complexes with pyrazolyl ethylamine ligands showed activity in the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) and cyclohexene carbonate (Matiwane et al., 2020).
4. Synthesis of Complex Molecules
Pyrazole compounds similar to 2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine have been used in the synthesis of complex molecules. These include Schiff bases, azo dyes, and other heterocyclic compounds, which have applications in fields like dyeing, material science, and biological activity studies (Bagdatli & Ocal, 2012).
5. Antimicrobial Activities
Certain pyrazole derivatives have shown antimicrobial activities against various microorganisms. They have been synthesized and tested for their efficacy against gram-positive and gram-negative bacteria and fungi (Gaikwad et al., 2013).
properties
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOSEDMIGDUIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




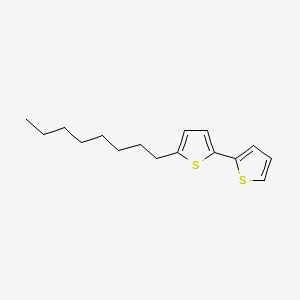
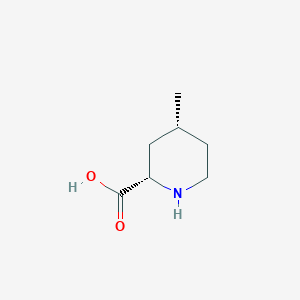
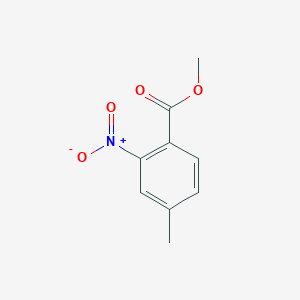
![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)
![N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1425333.png)
![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)
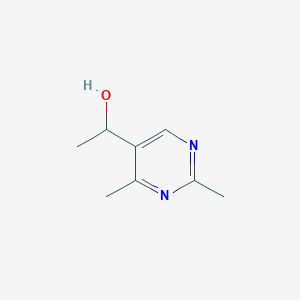
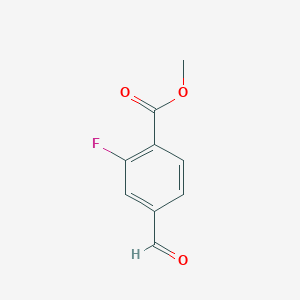


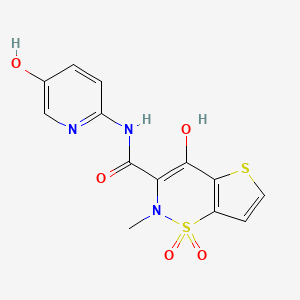
![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)
